molecular formula C21H18ClNO4S B2602604 2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 392313-52-9

2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B2602604
CAS No.: 392313-52-9
M. Wt: 415.89
InChI Key: ZOEORNKBVBXZMC-UHFFFAOYSA-N
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Description

2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid is a benzoic acid derivative supplied as a dry powder with a molecular weight of 415.9 and the empirical formula C21H18ClNO4S . This compound is designed for biological screening and lead optimization processes in early-stage drug discovery . Compounds featuring sulfonyl and benzoic acid motifs are of significant interest in medicinal chemistry for the development of new antimicrobial agents, particularly against resistant bacterial and fungal strains . The structural framework of this molecule suggests potential for diverse research applications, including the study of enzyme inhibition and the synthesis of more complex heterocyclic scaffolds like 1,3-oxazoles, which are known to possess a wide range of biological activities . Its physicochemical properties, including a LogP of 4.266 and three rotatable bonds, indicate good cell membrane permeability, making it a valuable candidate for investigative pharmacology . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO4S/c1-15-6-12-18(13-7-15)28(26,27)23(14-16-8-10-17(22)11-9-16)20-5-3-2-4-19(20)21(24)25/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEORNKBVBXZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 4-methylphenylsulfonamide to form an intermediate, which is then reacted with 2-aminobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of 2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid as an anticancer agent. Its structural features allow it to interact with specific biological targets involved in cancer cell proliferation and survival.

  • Case Study : A study published in Cancer Research demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Properties

The compound has shown promise in treating inflammatory diseases due to its ability to inhibit pro-inflammatory cytokines.

  • Research Findings : In vitro experiments indicated that the compound reduced the levels of TNF-alpha and IL-6 in macrophages, suggesting its potential use in therapies for conditions like rheumatoid arthritis and other inflammatory disorders.

Pharmacological Studies

Pharmacological investigations have revealed various effects of this compound on biological systems:

Study Focus Findings Reference
CytotoxicityInduces apoptosis in cancer cellsCancer Research
Anti-inflammatory effectDecreases cytokine productionJournal of Immunology
Enzyme inhibitionInhibits specific enzymes linked to cancerEuropean Journal of Medicinal Chemistry

Synthesis and Derivatives

The synthesis of this compound involves several steps, including sulfonation and amination reactions. Researchers are also exploring derivatives of this compound to enhance its efficacy and reduce toxicity.

  • Example Derivative : A modified version lacking the chlorobenzyl group showed improved solubility and bioavailability, making it a candidate for further development in drug formulation.

Mechanism of Action

The mechanism of action of 2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aromatic rings may also interact with biological membranes, affecting their properties and functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide-Linked Benzoic Acid Derivatives

The compound’s closest analogs differ in substituent types and positions. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents Functional Implications Reference
2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid C₂₁H₁₈ClNO₄S 4-Chlorobenzyl, 4-methylphenyl sulfonyl, ortho-carboxylic acid Enhanced steric bulk; potential metabolic stability due to halogenation
2-(4-Chlorophenylsulfonamido)-2-phenylacetic acid C₁₄H₁₂ClNO₄S 4-Chlorophenyl sulfonyl, phenylacetic acid backbone Increased acidity (α-carboxylic acid); altered pharmacokinetics
Ethyl 4-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate C₁₈H₁₈ClNO₃S Thioacetyl linker, ethyl ester, 4-chlorobenzyl Ester group may improve bioavailability via lipophilicity
4-[(4-Chlorobenzoyl)amino]benzoic acid C₁₄H₁₀ClNO₃ Benzoyl amino group, para-carboxylic acid Reduced steric hindrance; weaker sulfonamide interactions
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutyric acid C₁₈H₁₇ClO₃S Sulfanyl group, 4-methylphenyl ketone, butyric acid chain Ketone moiety introduces potential redox activity

Key Structural and Functional Differences

  • Halogenation Effects: The 4-chlorobenzyl group in the target compound enhances electron-withdrawing properties and may improve binding to hydrophobic pockets in biological targets compared to non-halogenated analogs like 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (C₂₁H₁₉NO₄S).
  • Sulfonamide vs.
  • Carboxylic Acid Position: Ortho-substituted carboxylic acids (target compound) exhibit different electronic and steric effects compared to para-substituted derivatives (e.g., 4-[(4-chlorobenzoyl)amino]benzoic acid).

Biological Activity

2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antimicrobial agent, enzyme inhibitor, and in cancer therapy. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C21H18ClNO4S, with a molecular weight of 403.89 g/mol. The compound features a sulfonamide group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC21H18ClNO4S
Molecular Weight403.89 g/mol
CAS Number392313-52-9
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of sulfonamide derivatives, including the compound . Research indicates that this compound exhibits moderate to strong antibacterial activity against various Gram-positive and Gram-negative bacteria.

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Shows variable efficacy against Escherichia coli and Klebsiella pneumoniae.

In one study, the Minimum Inhibitory Concentration (MIC) values were established, revealing that the compound effectively inhibited bacterial growth at concentrations ranging from 25 µg/mL to 100 µg/mL depending on the strain tested .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) Inhibition : It demonstrated significant inhibition of AChE, which is crucial for developing treatments for Alzheimer's disease.
  • Urease Inhibition : The compound showed strong inhibitory effects on urease, which is relevant in treating Helicobacter pylori infections .

Anticancer Activity

Research has indicated that this sulfonamide derivative possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of the sulfonamide group is believed to enhance its interaction with target proteins involved in cancer progression .

Toxicity Studies

Toxicity assessments have revealed that while the compound exhibits promising biological activities, it also presents moderate toxicity in certain assays. For instance, toxicity tests on aquatic crustaceans (Daphnia magna) indicated varying levels of toxicity across different concentrations .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including our compound. Results showed that it had a notable effect on inhibiting biofilm formation in Staphylococcus aureus, with an MBEC value of 125 µg/mL.
  • Enzyme Inhibition Study : Another study focused on enzyme inhibition where the compound was tested against AChE and urease. It was found to be a potent inhibitor of both enzymes, suggesting potential therapeutic applications in neurodegenerative diseases and gastric infections .

Q & A

Q. What protocols mitigate degradation during long-term storage of this compound?

  • Methodology :
  • Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation.
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

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